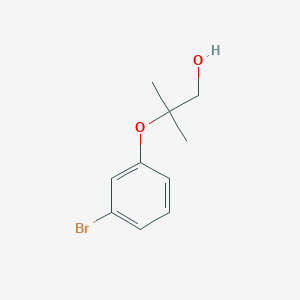

2-(3-Bromophenoxy)-2-methylpropan-1-ol

Overview

Description

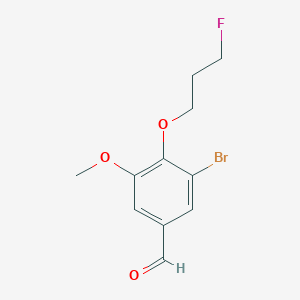

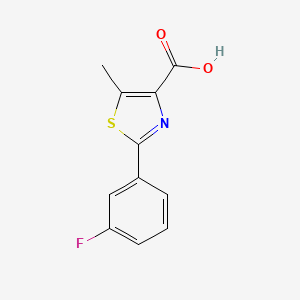

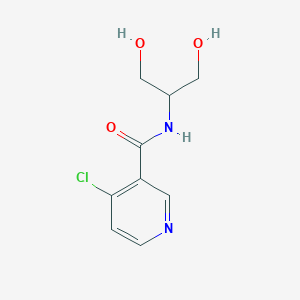

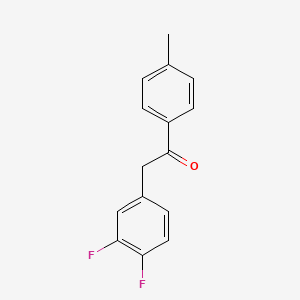

“2-(3-Bromophenoxy)-2-methylpropan-1-ol” is a complex organic compound. It contains a bromophenyl group (a benzene ring with a bromine atom), an ether group (an oxygen atom connected to two carbon atoms), and a secondary alcohol group (an -OH group attached to a carbon atom that is itself attached to two other carbon atoms).

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bromophenyl group, the introduction of the ether linkage, and the addition of the secondary alcohol group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl group, the ether group, and the secondary alcohol group. The bromine atom would add significant weight to the molecule, and the ether and alcohol groups could participate in hydrogen bonding, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction. The ether group could be cleaved under acidic conditions. The secondary alcohol group could be oxidized to a ketone.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The bromine atom would likely make the compound relatively heavy and possibly volatile. The ether and alcohol groups could allow for hydrogen bonding, which might increase the compound’s solubility in polar solvents.Scientific Research Applications

Solid-State Assembly of Ferrocene β-Aminoalcohol

2-(Ferrocenylmethyl)amino-2-methylpropan-1-ol, a related compound, was synthesized and its solid-state structures studied. These structures exhibit ladder-like arrays interconnected by hydrogen bonds, demonstrating the compound's potential in material science and supramolecular chemistry (Štěpnička, Císařová, & Ludvík, 2004).

Tropospheric Degradation Study

The chemical reactivity of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, was investigated in the troposphere. This research provides insights into atmospheric chemistry and environmental impact assessment (Carrasco, Doussin, Picquet-Varrault, & Carlier, 2006).

Corrosion Inhibition Study

Investigation of Schiff base compounds containing oxygen, nitrogen, and sulfur donors, including 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol, reveals their efficacy as corrosion inhibitors, crucial in material preservation and industrial applications (Leçe, Emregül, & Atakol, 2008).

Biofuel Research

Studies on biofuels from microorganism metabolism, including compounds like 2-methylpropan-1-ol, provide insights into alternative energy sources and their potential as anti-knock additives in fuel engines (Mack et al., 2014).

Biofuel Production through Metabolic Engineering

Research on the anaerobic production of 2-methylpropan-1-ol (isobutanol) through engineered enzymes in Escherichia coli highlights the role of metabolic engineering in biofuel production (Bastian et al., 2011).

Radiosynthesis for PET Tracers

The synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol, and their application in radiosynthesis reactions for positron emission tomography (PET) tracers, demonstrates the compound's utility in medical imaging and diagnostics (Rotteveel et al., 2017).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, brominated compounds can sometimes be hazardous, and appropriate safety precautions should be taken when handling them.

Future Directions

Further study of this compound could involve detailed investigation of its synthesis, characterization of its physical and chemical properties, exploration of its reactivity, and examination of its potential biological activity. This could provide valuable information for the development of new materials or pharmaceuticals.

Please note that this analysis is based on the general chemical knowledge and the actual properties and behaviors of the compound could be different. For accurate information, experimental data and research are needed.

properties

IUPAC Name |

2-(3-bromophenoxy)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,7-12)13-9-5-3-4-8(11)6-9/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYKGCNTNUCXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenoxy)-2-methylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1405951.png)

![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)